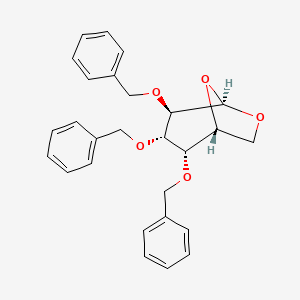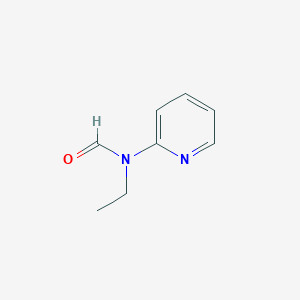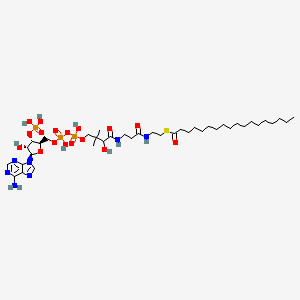
1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a synthetic carbohydrate derivative. It is a useful synthon for the preparation of a variety of structurally diverse, bioactive compounds and modified sugars . This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of the hydroxyl groups at positions 2, 3, and 4 of the galactopyranose ring, followed by the formation of the 1,6-anhydro bridge through intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Wirkmechanismus
The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose can be compared with other similar compounds such as:
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
1,6-Anhydro-beta-D-glucopyranose (levoglucosan): Lacks the benzyl protection and is used in different synthetic applications.
Tri-O-benzyl-D-glucal: Another benzyl-protected carbohydrate used in glycosylation reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
29704-64-1 |
|---|---|
Molekularformel |
C27H28O5 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
JSRSLTCFTYHIRT-LXSUACKSSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)






![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
